

Evaluating the Safety Profile of Cadisegliatin in Comparison to Other Glucokinase Activators

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A Comparative Guide for Researchers and Drug Development Professionals

Glucokinase activators (GKAs) represent a promising therapeutic class for the treatment of diabetes by targeting the fundamental glucose-sensing mechanism. **Cadisegliatin** (formerly TTP399), a liver-selective GKA, has emerged as a noteworthy candidate. This guide provides an objective comparison of the safety profile of **Cadisegliatin** against other prominent GKAs, supported by available clinical trial data and experimental methodologies.

Mechanism of Action: A Key Determinant of Safety

GKAs enhance the activity of the glucokinase enzyme, a critical regulator of glucose metabolism in the liver and pancreas. However, the selectivity of these activators plays a crucial role in their safety profile.

- Cadisegliatin (TTP399): A liver-selective GKA that enhances hepatic glucose uptake and
 glycogen synthesis without stimulating insulin secretion from the pancreas. This selectivity is
 hypothesized to reduce the risk of hypoglycemia, a common side effect of non-selective
 GKAs.[1][2]
- Dorzagliatin: A dual-acting GKA that targets glucokinase in both the liver and the pancreas. [3][4] This dual action can lead to potent glucose-lowering effects but may also increase the risk of hypoglycemia.[3]



 AZD1656: Another GKA that has been studied in clinical trials. Its mechanism is also centered on activating glucokinase to improve glucose control.

Comparative Safety Profile: Insights from Clinical Trials

The following table summarizes the key safety findings for **Cadisegliatin**, Dorzagliatin, and AZD1656 from various clinical studies.



Safety Parameter	Cadisegliatin (TTP399)	Dorzagliatin	AZD1656
Hypoglycemia	Reduced incidence of hypoglycemic events. The Simplici-T1 study reported a 40% reduction in hypoglycemic episodes compared to placebo in patients with Type 1 Diabetes. Generally well-tolerated with negligible incidences of hypoglycemia in studies of Type 2 Diabetes.	Associated with a 437.1% increased risk of mild hypoglycemia compared with placebo. No significant differences in clinically significant or severe hypoglycemia events were noted.	A meta-analysis of 23 randomized trials showed a non-significant increased risk of hypoglycemia (Relative Risk: 2.03) compared to placebo.
Liver Function	Generally well- tolerated with no significant adverse effects on liver function reported in available clinical trial data.	No drug-specific aberrant liver function has been reported. However, some studies have noted elevations in liver enzymes.	No major safety concerns regarding liver function have been highlighted in the available data.
Lipid Profile	No detrimental effects on plasma lipids have been observed.	Hyperlipidemia was observed in 12-14% of patients taking dorzagliatin versus 9-11% in the placebo group.	Data on lipid profile changes are not prominently featured in the reviewed safety analyses.
Ketoacidosis	Mechanistic studies have shown no increased risk of ketoacidosis during insulin withdrawal in	Not identified as a significant risk in the reviewed clinical trial data.	Not identified as a significant risk in the reviewed clinical trial data.



	patients with Type 1 Diabetes.		
Other Adverse Events	Has been tested in almost 600 subjects and demonstrated a good safety and tolerability profile. A clinical hold was placed on its development due to an unidentifiable chromatographic signal in an ADME study, but this was later lifted by the FDA.	Most adverse events were mild, including gastrointestinal reactions or rashes.	A meta-analysis showed no significant difference in total nonserious adverse events compared to placebo.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the safety data.

Simplici-T1 Study (Cadisegliatin)

- Objective: To evaluate the safety and efficacy of TTP399 as an adjunctive therapy to insulin
 in adults with Type 1 Diabetes.
- Design: A randomized, double-blind, placebo-controlled, multicenter adaptive phase 1b/2 study.
- Methodology: Participants on insulin pump therapy and continuous glucose monitoring were randomized to receive TTP399 or placebo. The study involved a sentinel phase with openlabel dose escalation, followed by a randomized, placebo-controlled phase. Safety monitoring included the incidence of severe hypoglycemia, diabetic ketoacidosis, and other adverse events.

AGATA Study (Cadisegliatin)

• Objective: To assess the efficacy and safety of TTP399 in patients with Type 2 Diabetes.



- Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) study.
- Methodology: Patients on a stable dose of metformin were randomized to receive TTP399
 (400 mg or 800 mg), sitagliptin (100 mg), or placebo once daily for six months. The primary
 endpoint was the change in A1c from baseline. Safety assessments included monitoring for
 hypoglycemia, changes in lipid parameters, and other adverse events.

Dorzagliatin Phase 3 Trials

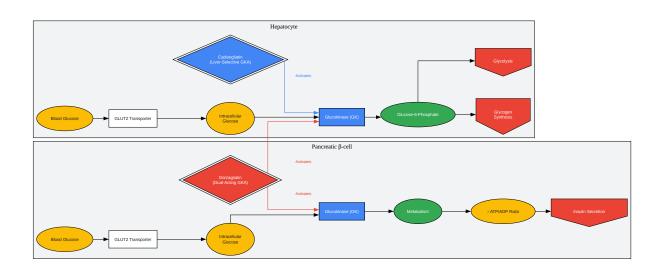
- Objective: To evaluate the efficacy and safety of dorzagliatin as monotherapy and as an addon to metformin in adults with Type 2 Diabetes.
- Design: Randomized, double-blind, placebo-controlled Phase 3 trials.
- Methodology: In the monotherapy trial (SEED), drug-naïve patients received dorzagliatin or placebo. In the combination therapy trial (DAWN), patients inadequately controlled on metformin received dorzagliatin or placebo. The primary endpoint was the change in HbA1c from baseline at week 24. Safety was assessed through the incidence of adverse events, with a focus on hypoglycemia and lipid profiles.

AZD1656 Meta-Analysis

- Objective: To systematically review and meta-analyze the safety profile of AZD1656 from randomized controlled trials.
- Design: A systematic review and meta-analysis of 23 randomized controlled trials.
- Methodology: Data from trials involving diabetic and healthy volunteers were included. The
 analysis focused on the relative risk of adverse events, including hypoglycemia and serious
 adverse events, comparing AZD1656 to placebo across different dose ranges.

Visualizing Key Pathways and Processes Glucokinase Activation Pathway



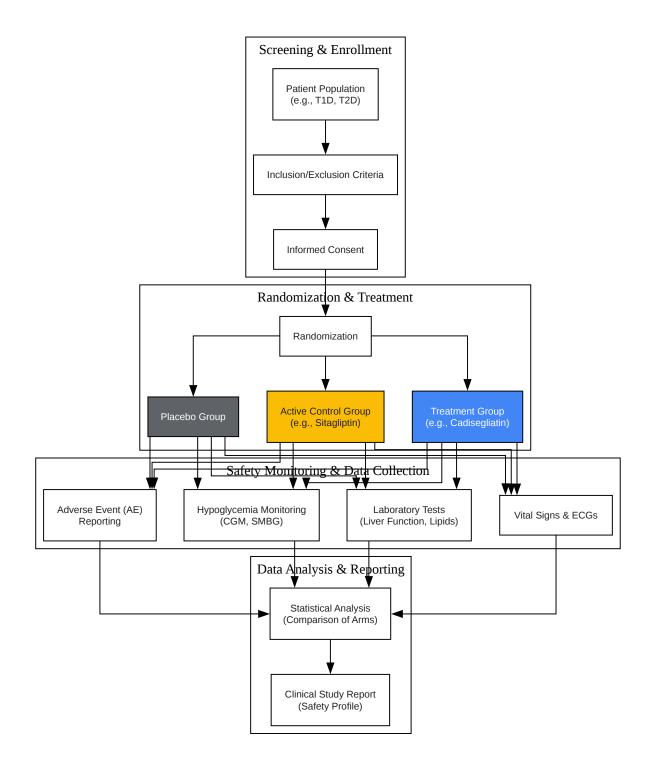


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Caption: Mechanism of action of liver-selective vs. dual-acting GKAs.



Clinical Trial Workflow for Safety Evaluation



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Caption: Generalized workflow for evaluating GKA safety in clinical trials.

Conclusion

Cadisegliatin's liver-selective mechanism of action appears to translate into a favorable safety profile, particularly concerning the risk of hypoglycemia, which has been a significant hurdle for earlier-generation and dual-acting GKAs. Clinical data from studies like Simplici-T1 and AGATA support its potential as a safe adjunctive therapy. In contrast, dual-acting GKAs like Dorzagliatin, while effective in glucose-lowering, carry a higher risk of mild hypoglycemia and potential for lipid elevations. The safety profile of AZD1656 also indicates a potential for an increased risk of hypoglycemia, although not statistically significant in the meta-analysis.

For researchers and drug development professionals, the comparative safety data underscores the importance of tissue selectivity in the design of novel GKAs. The continued clinical development of **Cadisegliatin**, particularly its Phase 3 trials, will be crucial in further establishing its long-term safety and efficacy.

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